molecular formula C15H16O5 B11157750 methyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate CAS No. 314742-24-0

methyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B11157750
CAS No.: 314742-24-0
M. Wt: 276.28 g/mol
InChI Key: FWRWLYGGCIWLNT-UHFFFAOYSA-N
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Description

Methyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure with an ethyl group at the 4-position and a methoxycarbonyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of photoactive materials and smart polymers.

Mechanism of Action

The mechanism of action of methyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is unique due to the presence of the ethyl group at the 4-position, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Properties

CAS No.

314742-24-0

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

methyl 2-(4-ethyl-2-oxochromen-7-yl)oxypropanoate

InChI

InChI=1S/C15H16O5/c1-4-10-7-14(16)20-13-8-11(5-6-12(10)13)19-9(2)15(17)18-3/h5-9H,4H2,1-3H3

InChI Key

FWRWLYGGCIWLNT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC

Origin of Product

United States

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